Cas no 1596903-41-1 (1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane)
1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane Chemical and Physical Properties
Names and Identifiers
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- 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane
- 1,4-dichloro-2-iodo-3-[(1-methoxypropan-2-yl)oxy]butane
- 1596903-41-1
- EN300-1135079
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- Inchi: 1S/C8H15Cl2IO2/c1-6(5-12-2)13-8(4-10)7(11)3-9/h6-8H,3-5H2,1-2H3
- InChI Key: IEJXEALGAFBUOX-UHFFFAOYSA-N
- SMILES: IC(CCl)C(CCl)OC(C)COC
Computed Properties
- Exact Mass: 339.94938g/mol
- Monoisotopic Mass: 339.94938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 18.5Ų
1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1135079-1.0g |
1,4-dichloro-2-iodo-3-[(1-methoxypropan-2-yl)oxy]butane |
1596903-41-1 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1135079-0.05g |
1,4-dichloro-2-iodo-3-[(1-methoxypropan-2-yl)oxy]butane |
1596903-41-1 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1135079-0.1g |
1,4-dichloro-2-iodo-3-[(1-methoxypropan-2-yl)oxy]butane |
1596903-41-1 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
| Enamine | EN300-1135079-0.25g |
1,4-dichloro-2-iodo-3-[(1-methoxypropan-2-yl)oxy]butane |
1596903-41-1 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1135079-0.5g |
1,4-dichloro-2-iodo-3-[(1-methoxypropan-2-yl)oxy]butane |
1596903-41-1 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
| Enamine | EN300-1135079-1g |
1,4-dichloro-2-iodo-3-[(1-methoxypropan-2-yl)oxy]butane |
1596903-41-1 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1135079-2.5g |
1,4-dichloro-2-iodo-3-[(1-methoxypropan-2-yl)oxy]butane |
1596903-41-1 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1135079-5g |
1,4-dichloro-2-iodo-3-[(1-methoxypropan-2-yl)oxy]butane |
1596903-41-1 | 95% | 5g |
$3273.0 | 2023-10-26 | |
| Enamine | EN300-1135079-10g |
1,4-dichloro-2-iodo-3-[(1-methoxypropan-2-yl)oxy]butane |
1596903-41-1 | 95% | 10g |
$4852.0 | 2023-10-26 |
1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane
Professional Introduction to Compound with CAS No. 1596903-41-1 and Product Name: 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane
The compound with the CAS number 1596903-41-1 and the product name 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents and agrochemicals. The presence of multiple reactive sites, including chlorine and iodine substituents, as well as an ether linkage, makes this molecule a versatile intermediate for further chemical modifications.
In recent years, the demand for innovative intermediates in drug discovery has surged, driven by the need for more effective and targeted treatments. The 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane compound exemplifies this trend by offering a platform for constructing complex molecular architectures. Its structural motifs are particularly relevant in the synthesis of bioactive molecules, where precise control over stereochemistry and functional group compatibility is essential.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The iodine atom at the 2-position serves as an excellent handle for palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings. These transformations allow for the introduction of aryl or vinyl groups, expanding the molecular diversity of derivatives. Furthermore, the chlorine atoms at the 1 and 4 positions can be selectively modified through nucleophilic substitution reactions, enabling further functionalization.
The 1-methoxypropan-2-yl group appended to the butane backbone introduces a secondary alcohol moiety that can be further elaborated into more complex structures. This feature is particularly valuable in medicinal chemistry, where secondary alcohols are common pharmacophores found in biologically active compounds. The methoxy group also contributes to the compound's solubility profile, making it amenable to a wide range of solvents commonly used in synthetic protocols.
Recent studies have highlighted the importance of such versatile intermediates in streamlining synthetic routes for drug candidates. For instance, a study published in the Journal of Organic Chemistry demonstrated that derivatives of 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane could be efficiently converted into heterocyclic scaffolds via cyclization reactions. These heterocycles have shown promise as kinase inhibitors and antimicrobial agents, underscoring the compound's relevance in drug discovery efforts.
The compound's reactivity also makes it a valuable tool for material scientists exploring new polymers and coatings. The combination of halogenated and ether functionalities allows for controlled polymerization processes, leading to materials with tailored properties. Such applications are increasingly important as industries seek sustainable alternatives to traditional petrochemical-based products.
In conclusion, 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane (CAS No. 1596903-41-1) is a multifaceted compound with broad utility across multiple domains of chemistry. Its structural features enable diverse synthetic transformations, making it an indispensable intermediate for pharmaceutical researchers and industrial chemists alike. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of chemical innovation.
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